3-(3-Chloro-4-methylphenyl)-8-(4-ethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-tria zolo[1,5-e]pyrimidine
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Overview
Description
3-(3-Chloro-4-methylphenyl)-8-(4-ethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[5,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of chloro, methyl, and ethyl groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-methylphenyl)-8-(4-ethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with substituted phenyl isocyanates under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and ethyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other functional groups.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to create diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of dechlorinated derivatives or hydrogenated products.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(3-Chloro-4-methylphenyl)-8-(4-ethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-4-methylphenyl)-8-(4-ethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloro-4-methylphenyl)-3-(2-ethylphenyl)urea
- 1-(3-Chloro-4-methylphenyl)-3-(4-ethylphenyl)urea
- 1-(3-Chloro-2-methylphenyl)-3-(2-ethylphenyl)urea
Uniqueness
3-(3-Chloro-4-methylphenyl)-8-(4-ethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine stands out due to its unique triazolo[1,5-e]pyrimidine core structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C21H17ClN6 |
---|---|
Molecular Weight |
388.9 g/mol |
IUPAC Name |
10-(3-chloro-4-methylphenyl)-4-(4-ethylphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C21H17ClN6/c1-3-14-5-7-15(8-6-14)19-25-21-17-11-24-28(20(17)23-12-27(21)26-19)16-9-4-13(2)18(22)10-16/h4-12H,3H2,1-2H3 |
InChI Key |
JAJDCUOOBUQPQS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C=NC4=C(C3=N2)C=NN4C5=CC(=C(C=C5)C)Cl |
Origin of Product |
United States |
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